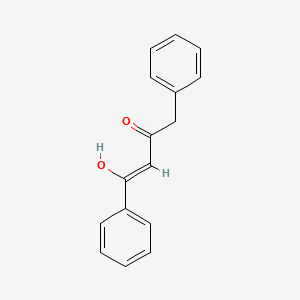
3-Butene-2-one-4-ol, 1,4-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butene-2-one-4-ol, 1,4-diphenyl- typically involves a multi-step process. One common method is the Grignard reaction, which is a classic technique for forming carbon-carbon bonds. The process begins with ethyl acetoacetate, which undergoes protection of the ketone carbonyl group using ethylene glycol to form a cyclic ketal . This step involves azeotropic removal of water using a Dean-Stark trap. The protected compound then reacts with phenylmagnesium bromide, a Grignard reagent, to form a tertiary alcohol. Finally, the protecting group is removed under acidic conditions to yield 4,4-diphenyl-3-buten-2-one .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The key steps involve the protection of functional groups, Grignard reaction, and deprotection, all optimized for industrial efficiency .
化学反应分析
Types of Reactions
3-Butene-2-one-4-ol, 1,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4,4-diphenyl-3-buten-2-one.
Reduction: Formation of 4,4-diphenyl-3-butan-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
3-Butene-2-one-4-ol, 1,4-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 3-Butene-2-one-4-ol, 1,4-diphenyl- involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and influence the compound’s effects .
相似化合物的比较
Similar Compounds
4-Phenyl-3-buten-2-one:
2-Butene-1,4-dione, 1,4-diphenyl-:
Uniqueness
3-Butene-2-one-4-ol, 1,4-diphenyl- is unique due to the presence of both hydroxyl and phenyl groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups allows it to participate in a wide range of synthetic and biological processes, making it a valuable compound in research and industry .
属性
CAS 编号 |
3442-15-7 |
|---|---|
分子式 |
C16H14O2 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
(Z)-4-hydroxy-1,4-diphenylbut-3-en-2-one |
InChI |
InChI=1S/C16H14O2/c17-15(11-13-7-3-1-4-8-13)12-16(18)14-9-5-2-6-10-14/h1-10,12,18H,11H2/b16-12- |
InChI 键 |
GUHCMRKVXZWKCO-VBKFSLOCSA-N |
手性 SMILES |
C1=CC=C(C=C1)CC(=O)/C=C(/C2=CC=CC=C2)\O |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)C=C(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















